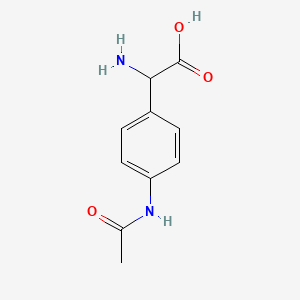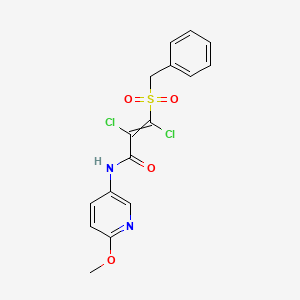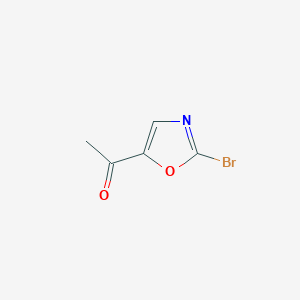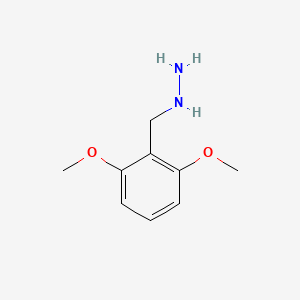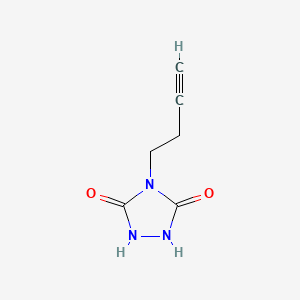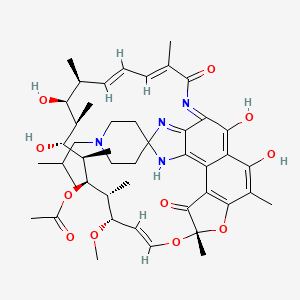
Ansamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections, especially in patients with HIV/AIDS who cannot tolerate rifampin . It belongs to the rifamycin family of antibiotics and works by inhibiting the DNA-dependent RNA polymerase in bacteria, thereby blocking RNA production . Rifabutin was discovered in 1975 and approved for medical use in the United States in 1992 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rifabutin is synthesized from rifamycin S through a series of chemical reactions. One method involves the bromination of rifamycin S to produce 3-bromorifamycin S, which is then reacted with isobutylamine to yield rifabutin . The reaction conditions typically involve the use of ethyl acetate as a solvent and potassium bromide as a brominating agent .
Industrial Production Methods: Industrial production of rifabutin involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Rifabutin undergoes various chemical reactions, including:
Oxidation: Rifabutin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in rifabutin, potentially altering its activity.
Substitution: Substitution reactions, such as the replacement of bromine with other functional groups, can produce different analogs of rifabutin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of rifabutin with modified pharmacological properties .
Scientific Research Applications
Rifabutin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Investigated for its effects on bacterial RNA polymerase and its role in bacterial cell death.
Medicine: Extensively used in the treatment of tuberculosis and Mycobacterium avium complex infections. .
Industry: Utilized in the development of new drug delivery systems, such as inhalable microparticles and long-acting injectable formulations
Mechanism of Action
Rifabutin exerts its effects by inhibiting the DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria. This inhibition suppresses RNA synthesis, leading to bacterial cell death . The molecular target of rifabutin is the bacterial RNA polymerase enzyme, which is essential for the transcription process .
Comparison with Similar Compounds
Rifampin: Another rifamycin antibiotic used to treat tuberculosis.
Rifapentine: A rifamycin with a longer half-life than rifampin and rifabutin, allowing for less frequent dosing.
Uniqueness of Rifabutin: Rifabutin is unique in its ability to be used in patients who cannot tolerate rifampin, particularly those on antiretroviral therapy for HIV/AIDS. It has a lower potential for drug-drug interactions compared to rifampin and rifapentine .
By understanding the detailed aspects of rifabutin, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.
Properties
Molecular Formula |
C46H62N4O11 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChI Key |
ZWBTYMGEBZUQTK-ASBZJICESA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


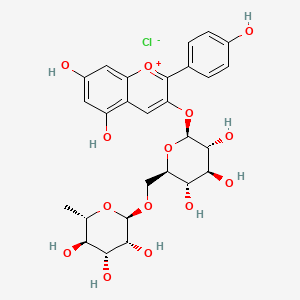

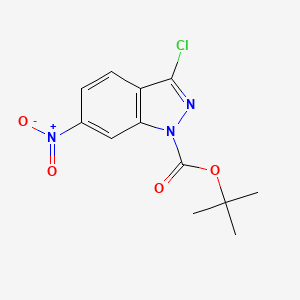


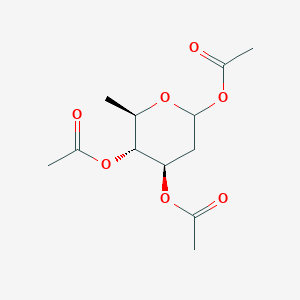
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
